molecular formula C13H8ClN3O B8618196 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one

2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one

Cat. No. B8618196
M. Wt: 257.67 g/mol
InChI Key: WKRMNPJNOYZDEA-UHFFFAOYSA-N
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Patent
US07582631B2

Procedure details

Sodium hydroxide (5M, 5 mL) was added to a suspension of N-(2-carbamoylphenyl)-2-chloroisonicotinamide (4.14 g, 15.02 mmol) in acetone/water (1/1, 100 mL). The reaction was heated to reflux and stirred overnight. The resulting solid was put into solution with water and was adjusted to pH 7 using 5M HCl. The precipitate was filtered and concentrated with toluene (3×) to give 2-(2-chloro-pyridin-4-yl)-3H-quinazolin-4-one as a light brown solid. MS (ES−): 256 (M−H)−.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH:12][C:13](=O)[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([Cl:20])[CH:15]=1)(=[O:5])[NH2:4].O.Cl>CC(C)=O.O>[Cl:20][C:16]1[CH:15]=[C:14]([C:13]2[NH:4][C:3](=[O:5])[C:6]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:12]=2)[CH:19]=[CH:18][N:17]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.14 g
Type
reactant
Smiles
C(N)(=O)C1=C(C=CC=C1)NC(C1=CC(=NC=C1)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated with toluene (3×)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=NC2=CC=CC=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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